Higher Basicity (pKa) of Sodium tert-Butoxide vs. Potassium tert-Butoxide
Sodium tert-butoxide demonstrates a higher thermodynamic basicity than its potassium analog, with a reported pKa of 19 for its conjugate acid [1] compared to approximately 17 for potassium tert-butoxide [2]. This difference of 2 pKa units translates to a 100-fold greater basicity, which can be critical for deprotonating weakly acidic substrates.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 19 |
| Comparator Or Baseline | Potassium tert-butoxide (KOtBu), pKa ≈ 17 |
| Quantified Difference | ΔpKa = +2 (NaOtBu is ~100x more basic) |
| Conditions | Aqueous solution (conjugate acid pKa) |
Why This Matters
Higher basicity enables more efficient deprotonation of challenging, weakly acidic substrates, potentially increasing reaction yields or enabling transformations not feasible with KOtBu.
- [1] Wikiwand. Sodium tert-butoxide. Accessed 2026. View Source
- [2] Wikipedia. Potassium tert-butoxide. Accessed 2026. View Source
